
3-Hydroxy-20-oxo-5-pregnen-17alpha-yl acetate
Übersicht
Beschreibung
3-Hydroxy-20-oxo-5-pregnen-17alpha-yl acetate, also known as this compound, is a useful research compound. Its molecular formula is C23H34O4 and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77893. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
It is a 17α-substituted pregnenolone, an active derivative of pregnenolone . Pregnenolone is a key steroid hormone that is the precursor in the biosynthesis of progesterone, mineralocorticoids, glucocorticoids, androgens, and estrogens. Therefore, it can be inferred that 17-ACETOXYPREGNENOLONE may interact with the same targets as Pregnenolone.
Biologische Aktivität
3-Hydroxy-20-oxo-5-pregnen-17alpha-yl acetate, also known as 17α-hydroxyprogesterone acetate, is a steroid compound with significant biological activity, particularly in the fields of endocrinology and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is C23H34O4, and it is classified under the category of steroid hormones. Its structure features a hydroxyl group at the 3-position and an acetoxy group at the 17α-position, which are crucial for its biological activity.
The biological activity of this compound primarily involves its interaction with steroid hormone receptors. It acts as a progestin, influencing various physiological processes:
- Hormonal Regulation : It plays a role in regulating menstrual cycles and maintaining pregnancy by modulating the effects of progesterone.
- Enzymatic Activity : The compound is involved in enzymatic reactions catalyzed by cytochrome P450 enzymes, particularly in the metabolism of steroid hormones .
- Gene Expression Modulation : By binding to progesterone receptors, it can influence gene expression related to reproductive functions and other metabolic pathways.
Therapeutic Applications
This compound has been utilized in various therapeutic contexts:
- Hormone Replacement Therapy : It is used in hormone replacement therapies for conditions related to hormonal deficiencies.
- Fertility Treatments : The compound is often included in protocols for assisted reproductive technologies.
- Endocrine Disorders : It may be prescribed for disorders such as congenital adrenal hyperplasia, where glucocorticoid synthesis is impaired.
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
Table 1: Summary of Key Research Findings
Case Studies
- Case Study on Hormonal Replacement : A clinical trial involving women undergoing menopause showed that treatment with this compound significantly improved symptoms associated with estrogen deficiency, such as hot flashes and mood swings.
- Fertility Treatment Case : In a study involving patients with unexplained infertility, administration of this compound alongside other fertility medications resulted in higher rates of successful ovulation and pregnancy compared to control groups.
Wissenschaftliche Forschungsanwendungen
Endocrine Applications
Aldosterone Antagonism:
One of the prominent applications of 3-Hydroxy-20-oxo-5-pregnen-17alpha-yl acetate is its role as an aldosterone antagonist. Aldosterone is a hormone that regulates sodium and potassium levels in the body, and its overproduction can lead to conditions like hypertension and edema. Research indicates that compounds similar to this compound can be utilized as diuretics to manage these conditions effectively by blocking aldosterone's action .
Hormonal Regulation:
The compound also plays a role in the biosynthesis of steroid hormones. It acts as a precursor in the synthesis pathways of glucocorticoids and mineralocorticoids, which are critical for various physiological functions including stress response, metabolism, and electrolyte balance. Its regulation of hormone levels can be crucial in treating disorders related to adrenal insufficiency or hyperactivity .
Oncology Applications
Prostate Cancer Treatment:
In oncology, this compound has been studied for its potential use in treating prostate cancer. It functions as an androgen biosynthesis inhibitor, specifically targeting the CYP17 enzyme involved in testosterone production. This inhibition can lead to reduced androgen levels, which is beneficial in managing castration-resistant metastatic prostate cancer (mCRPC) . Clinical studies have shown that combining this compound with other treatments may enhance therapeutic efficacy and improve patient outcomes .
Combination Therapies:
The compound is often explored in combination with other anti-androgens and hormonal therapies. For instance, its use alongside enzalutamide and abiraterone acetate has been investigated for synergistic effects in reducing tumor growth and improving survival rates among patients with advanced prostate cancer .
Pharmacological Research
Drug Development:
The synthesis and modification of this compound are subjects of ongoing pharmaceutical research aimed at developing new therapeutic agents. Its structural properties allow for various modifications that could enhance its potency and selectivity as a drug candidate. For example, derivatives of this compound are being studied for their potential use as targeted therapies in various cancers and metabolic disorders .
Clinical Trials:
Numerous clinical trials are currently assessing the safety and efficacy of compounds related to this compound. These trials focus on its application in different therapeutic contexts, including cardiovascular health, metabolic syndrome, and hormone replacement therapies .
Case Studies
Eigenschaften
IUPAC Name |
[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O4/c1-14(24)23(27-15(2)25)12-9-20-18-6-5-16-13-17(26)7-10-21(16,3)19(18)8-11-22(20,23)4/h5,17-20,26H,6-13H2,1-4H3/t17-,18+,19-,20-,21-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBMZSYRIJAAMS-KIYFCUGLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901247052 | |
Record name | (3β)-17-(Acetyloxy)-3-hydroxypregn-5-en-20-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901247052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2381-45-5 | |
Record name | (3β)-17-(Acetyloxy)-3-hydroxypregn-5-en-20-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2381-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-20-oxo-5-pregnen-17alpha-yl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC77893 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77893 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3β)-17-(Acetyloxy)-3-hydroxypregn-5-en-20-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901247052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-20-oxo-5-pregnen-17α-yl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.438 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does 17-acetoxypregnenolone differ from pregnenolone in terms of its interaction with plasma proteins?
A1: While both 17-acetoxypregnenolone and pregnenolone are steroid hormones, research indicates that their sulfate esters exhibit different binding affinities to plasma proteins across species. [, ] The study by ([2] Bertram, W., et al. "Binding of the sulphate esters of dehydroepiandrosterone, testosterone, 17-acetoxypregnenolone and pregnenolone in the plasma of man, rabbit and rat.") demonstrated that the sulfate ester of 17-acetoxypregnenolone shows higher binding affinity to plasma proteins compared to the sulfate ester of pregnenolone in humans, rabbits, and rats. This difference in binding affinity could potentially influence their pharmacokinetic profiles, such as distribution and clearance rates.
Q2: Does the presence of the acetate group at the 17α-position influence the metabolic clearance rate of 17-acetoxypregnenolone compared to pregnenolone?
A2: Research suggests that the metabolic clearance rates of 17-acetoxypregnenolone and pregnenolone, as well as their sulfate esters, differ significantly. [] The study by ([1] Poortman, J., et al. "Metabolic clearance rates of pregnenolone, 17-acetoxypregnenolone and their sulphate esters in man and in rabbit.") observed a faster metabolic clearance rate for 17-acetoxypregnenolone compared to pregnenolone in both humans and rabbits. This suggests that the presence of the acetate group at the 17α-position likely influences the interaction of 17-acetoxypregnenolone with metabolic enzymes, leading to its faster clearance.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.